molecular formula C19H23N3O3 B12551578 Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate CAS No. 143057-12-9

Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate

Cat. No.: B12551578
CAS No.: 143057-12-9
M. Wt: 341.4 g/mol
InChI Key: KJYMVRALWMFNPA-UHFFFAOYSA-N
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Description

Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate is an azo compound, which is a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N). Azo compounds are known for their vivid colors and are widely used as dyes in various industries.

Preparation Methods

The synthesis of Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate typically involves a coupling reaction. The process begins with the diazotization of an aromatic amine, followed by a coupling reaction with an appropriate coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent control over temperature, pH, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.

Scientific Research Applications

Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate involves its interaction with light and other electromagnetic fields. The compound’s nonlinear optical properties are due to the delocalization of electrons across the azo bond and the aromatic rings. This delocalization allows the compound to interact with light in unique ways, making it useful in various optical applications .

Properties

CAS No.

143057-12-9

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]benzoate

InChI

InChI=1S/C19H23N3O3/c1-3-22(13-14-23)18-11-9-17(10-12-18)21-20-16-7-5-15(6-8-16)19(24)25-4-2/h5-12,23H,3-4,13-14H2,1-2H3

InChI Key

KJYMVRALWMFNPA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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